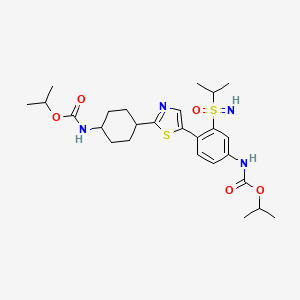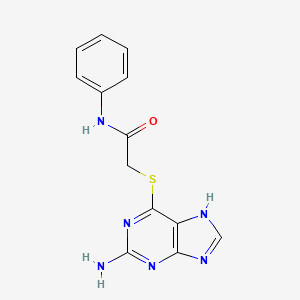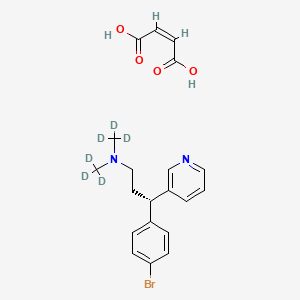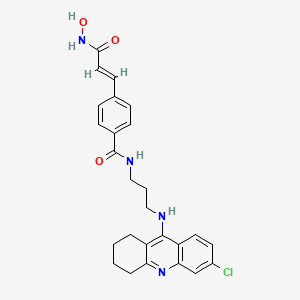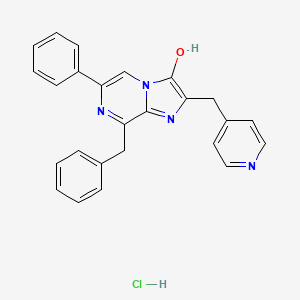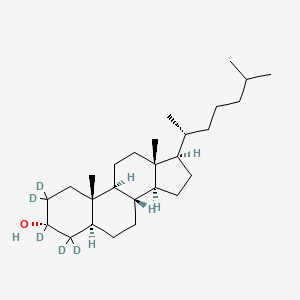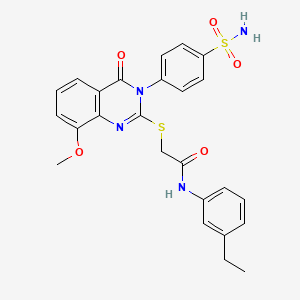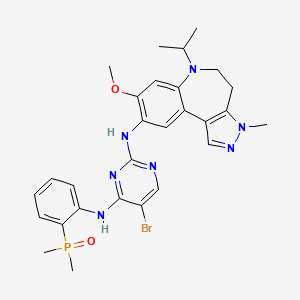
Egfr-IN-30
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-30 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is designed to inhibit the activity of EGFR, which is often overexpressed in various types of cancer, including non-small cell lung cancer. By inhibiting EGFR, this compound can potentially halt the proliferation of cancer cells and induce apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-30 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The general synthetic route includes:
Formation of the core structure: This involves the synthesis of a quinazoline or pyrimidine core, which is a common scaffold in EGFR inhibitors.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling and purification: The final product is obtained by coupling the intermediate with specific functional groups, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its specific functional groups and molecular structure.
Applications De Recherche Scientifique
Egfr-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating cancers that overexpress EGFR, such as non-small cell lung cancer.
Industry: Used in the development of diagnostic tools and assays for detecting EGFR activity.
Mécanisme D'action
Egfr-IN-30 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of EGFR leads to the induction of apoptosis and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
Egfr-IN-30 can be compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib. While all these compounds target the EGFR tyrosine kinase, this compound may have unique structural features or binding affinities that differentiate it from others. For example:
Gefitinib: Binds to the ATP-binding site of EGFR and is used to treat non-small cell lung cancer.
Erlotinib: Similar to gefitinib but may have different pharmacokinetic properties.
Afatinib: An irreversible inhibitor that forms a covalent bond with EGFR.
This compound’s uniqueness may lie in its specific binding interactions, potency, or selectivity for certain EGFR mutations, making it a valuable addition to the arsenal of EGFR inhibitors.
Propriétés
Formule moléculaire |
C28H33BrN7O2P |
|---|---|
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[3,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34) |
Clé InChI |
GPRZWEDMKSTCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


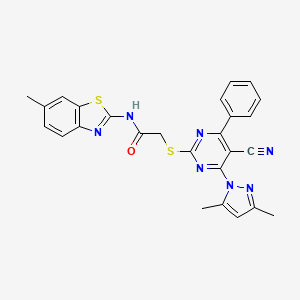
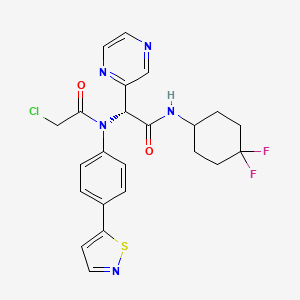
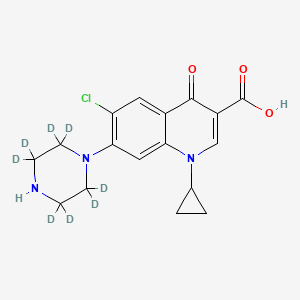

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
